1-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one
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Overview
Description
1-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one is a complex organic compound with a unique structure that includes a pyridinone core, a dimethoxybenzyl group, and a phenylpropenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available precursors. One common approach is to use eugenol as a starting material, which undergoes several stages of reactions to form the desired compound . The key steps include:
Methylation of Eugenol: Eugenol is methylated using dimethyl sulfate and sodium hydroxide as a catalyst to produce methyleugenol.
Isomerization: Methyleugenol is isomerized using potassium tertiary butoxide in dimethyl sulfoxide to form methylisoeugenol.
Oxidation: Methylisoeugenol is oxidized using potassium dichromate in a phase transfer catalyst system to produce 3,4-dimethoxybenzaldehyde.
Reduction: 3,4-dimethoxybenzaldehyde is reduced using sodium borohydride to form 3,4-dimethoxybenzyl alcohol.
Halogenation: 3,4-dimethoxybenzyl alcohol is halogenated using thionyl chloride to produce 3,4-dimethoxybenzyl chloride.
Cyanation: 3,4-dimethoxybenzyl chloride reacts with sodium cyanide to produce 3,4-dimethoxybenzyl cyanide.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to increase yield and efficiency. The use of protective groups and catalysts would be crucial to ensure the stability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium dichromate, hydrogen peroxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzyl Alcohol: Shares the dimethoxybenzyl group but lacks the pyridinone core and phenylpropenyl side chain.
3,4-Dimethoxybenzaldehyde: Contains the dimethoxybenzyl group but differs in the aldehyde functional group.
Uniqueness
1-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activities. Its distinct structure allows for diverse applications in various fields, making it a valuable compound for scientific research .
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-3-[(E)-3-phenylprop-2-enyl]pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-27-21-12-11-18(15-22(21)28-2)16-24-14-13-20(25)19(23(24)26)10-6-9-17-7-4-3-5-8-17/h3-9,11-15,25H,10,16H2,1-2H3/b9-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVKTUKNHMUNEQ-RMKNXTFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=CC(=C(C2=O)CC=CC3=CC=CC=C3)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CN2C=CC(=C(C2=O)C/C=C/C3=CC=CC=C3)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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